molecular formula C20H20N6O2S B11245677 3-(3-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-2-yl)propanamide

3-(3-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-2-yl)propanamide

Cat. No.: B11245677
M. Wt: 408.5 g/mol
InChI Key: LJHLGXPYDDVUIL-UHFFFAOYSA-N
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Description

3-(3-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-2-yl)propanamide is a complex organic compound that features a combination of triazole, oxadiazole, and naphthalene moieties

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-[3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-naphthalen-2-ylpropanamide

InChI

InChI=1S/C20H20N6O2S/c1-2-16-23-20(25-24-16)29-12-17-22-19(28-26-17)10-9-18(27)21-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11H,2,9-10,12H2,1H3,(H,21,27)(H,23,24,25)

InChI Key

LJHLGXPYDDVUIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC2=NOC(=N2)CCC(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-2-yl)propanamide typically involves multi-step reactions. The process begins with the preparation of the triazole and oxadiazole intermediates, followed by their coupling with the naphthalene derivative.

    Synthesis of Triazole Intermediate: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with ethyl iodide.

    Synthesis of Oxadiazole Intermediate: The oxadiazole ring is formed by the reaction of hydrazides with carbon disulfide and subsequent cyclization.

    Coupling Reaction: The triazole and oxadiazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to more reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(3-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-2-yl)propanamide involves its interaction with specific molecular targets. The triazole and oxadiazole rings can form hydrogen bonds with various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(naphthalen-2-yl)propanamide apart from similar compounds is its combination of triazole, oxadiazole, and naphthalene moieties

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